2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis and applications of TFMP and its derivatives have been extensively studied . For instance, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Chemical Reactions Analysis
Trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity than chlorine and other derivatives .Physical and Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Electronic Effects in Heterodimetallic Podates
Research by Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates. They synthesized a segmental ligand, introducing an electron-withdrawing sulfonamide group, and studied its interactions with trivalent lanthanide ions. Their findings indicated a dual effect associated with the sulfonamide group, influencing both sigma-donating and pi-accepting properties of the coordinated bidentate binding unit. This work contributes to understanding the molecular interactions in metal complexes, with potential applications in fields like catalysis and material science (Edder et al., 2000).
Herbicidal Activity
Moran (2003) identified substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with significant herbicidal activity. This discovery could lead to the development of new herbicides for agricultural applications (Moran, 2003).
Supramolecular Structures
The study of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides by Hulita et al. (2005) revealed differences in their hydrogen-bonding arrangements, forming various supramolecular structures. Such insights are valuable in the field of crystal engineering and molecular design (Hulita et al., 2005).
Synthesis of Pyridine Sulfonamides
Emura et al. (2011) established a short-step and scalable transformation method from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide. Their methodology could be crucial for synthesizing various pyridine sulfonamides, which are important in pharmaceutical and chemical industries (Emura et al., 2011).
Broad Spectrum Antibodies for Sulfonamide Antibiotics
Adrián et al. (2009) developed antibodies for sulfonamide antibiotics, leading to a highly sensitive enzyme-linked immunosorbent assay (ELISA). This advancement is significant for detecting sulfonamide antibiotics in veterinary applications and ensuring food safety (Adrián et al., 2009).
Cyclisations Using Sulfonamides
Haskins and Knight (2002) found that trifluoromethanesulfonic acid is an excellent catalyst for cyclisations involving homoallylic sulfonamides to produce pyrrolidines. This discovery is vital for organic synthesis, particularly in forming polycyclic systems (Haskins & Knight, 2002).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that trifluoromethylpyridines can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of dyes, drugs, and pigments , suggesting that they may influence a variety of biochemical processes.
Result of Action
The presence of fluorine and pyridine structure in similar compounds has been associated with superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide. For instance, it’s known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in reactions involving nucleophilic substitution and oxidation, which are essential in many biochemical pathways . The trifluoromethyl group in this compound enhances its reactivity and binding affinity with biomolecules, making it an effective inhibitor or activator of specific enzymes. For instance, it has been observed to interact with reverse transcriptase enzymes, potentially lowering the pKa of cyclic carbamates through key hydrogen bonding interactions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been reported that this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound enhances its binding affinity with target enzymes and proteins, facilitating its role as an inhibitor or activator . For example, this compound has been shown to inhibit the activity of reverse transcriptase enzymes by forming hydrogen bonds with key amino acid residues in the enzyme’s active site . This interaction can lead to conformational changes in the enzyme, resulting in its inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is known to be air-sensitive and should be stored in a cool, dry, and well-ventilated place to maintain its stability . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, such as oxidative stress, cellular damage, and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can participate in reactions such as nucleophilic substitution and oxidation, which are critical in metabolic processes . By modulating the activity of key enzymes, this compound can influence the flow of metabolites through metabolic pathways, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is sparingly soluble in water and may require specific transporters to facilitate its movement across cellular membranes . Once inside the cell, this compound can bind to proteins that regulate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and effectiveness in cellular assays.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular compartments .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-5(15(11,13)14)2-3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQNYFMOQHZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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